molecular formula C22H20O7 B2395903 Prop-2-enyl 2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate CAS No. 637749-15-6

Prop-2-enyl 2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate

Cat. No.: B2395903
CAS No.: 637749-15-6
M. Wt: 396.395
InChI Key: NHDRUNJFSJAAQH-UHFFFAOYSA-N
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Description

Prop-2-enyl 2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate is a synthetic coumarin derivative characterized by a 4-oxochromen (coumarin) backbone with distinct substituents. The core structure features:

  • 3-(3-Methoxyphenoxy) group: A methoxy-substituted phenoxy moiety at position 3 of the coumarin ring.
  • 2-Methyl group: A methyl substituent at position 2.
  • 4-Oxo group: A ketone at position 3.
  • Prop-2-enyl (allyl) ester: The 7-position is functionalized with an acetoxy chain terminated by an allyl ester group.

Properties

IUPAC Name

prop-2-enyl 2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O7/c1-4-10-26-20(23)13-27-16-8-9-18-19(12-16)28-14(2)22(21(18)24)29-17-7-5-6-15(11-17)25-3/h4-9,11-12H,1,10,13H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDRUNJFSJAAQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OCC=C)OC3=CC=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-enyl 2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-4-one core.

    Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group is introduced through a nucleophilic substitution reaction, where a suitable methoxyphenol derivative reacts with the chromen-4-one intermediate.

    Esterification: The final step involves the esterification of the chromen-4-one derivative with prop-2-enyl acetate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl 2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced chromen-4-one derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of the chromen-4-one core.

    Reduction: Reduced chromen-4-one derivatives.

    Substitution: Substituted methoxyphenoxy derivatives.

Scientific Research Applications

Prop-2-enyl 2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Prop-2-enyl 2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.

    Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituents (Position) Ester Group Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Key References
Prop-2-enyl 2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate (Target) 3-(3-MeO-phenoxy), 2-Me, 4-Oxo Allyl (prop-2-enyl) 450.4 4.7 10
Ethyl 2-[3-(2-diethylaminoethyl)-4-methyl-2-oxochromen-7-yl]oxyacetate (Carbocromen) 3-(diethylaminoethyl), 4-Me, 2-Oxo Ethyl 361.4 3.2 5
Propan-2-yl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate 3-(4-Cl-phenyl), 2-Me, 4-Oxo Isopropyl 386.8 4.8 5
Prop-2-enyl 2-[3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate 3-(3-MeO-phenoxy), 2-CF₃, 4-Oxo Allyl (prop-2-enyl) 450.4 4.7 10
Methyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate 3-propyl, 4-Me, 2-Oxo Methyl 278.3 2.9 5

Key Structural and Functional Insights:

2-Methyl vs. 2-CF₃: The trifluoromethyl group in the analog increases lipophilicity (XLogP3 = 4.7) and metabolic stability, whereas the methyl group in the target compound may favor faster enzymatic hydrolysis.

Ester Group Influence on Pharmacokinetics :

  • The allyl ester in the target compound and may confer slower hydrolysis rates compared to ethyl or methyl esters (e.g., carbocromen ), prolonging half-life.
  • Isopropyl esters (e.g., ) balance lipophilicity and hydrolytic stability, often optimizing oral bioavailability.

Electronic and Steric Modifications: The 4-oxo group is conserved across all analogs, critical for maintaining the coumarin scaffold’s planarity and π-stacking interactions. 3-propyl in reduces polarity (XLogP3 = 2.9), favoring blood-brain barrier penetration, whereas polar substituents (e.g., diethylaminoethyl in carbocromen ) enhance water solubility for intravenous use.

Biological Activity

Prop-2-enyl 2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate is a synthetic compound belonging to the class of chromen-4-one derivatives. Its complex structure incorporates a chromen-4-one core, a methoxyphenoxy group, and a prop-2-enyl ester moiety, which contribute to its unique biological activity and potential therapeutic applications.

Chemical Structure

The compound's chemical formula is C20H20O5C_{20}H_{20}O_5, and its systematic name reflects its intricate functional groups that may influence its biological interactions.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that chromenone derivatives can induce apoptosis in various cancer cell lines. The proposed mechanism includes the modulation of apoptotic pathways and inhibition of specific oncogenic signaling pathways.

Case Study: Apoptosis Induction

A study demonstrated that a related chromenone derivative effectively induced apoptosis in human breast cancer cells by activating caspase pathways. This suggests that this compound may similarly influence apoptosis in cancer cells, warranting further investigation into its anticancer potential.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity Comparison

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Prop-2-enyl 2-[3-(3-methoxyphenoxy)...Staphylococcus aureus32 µg/mL
Prop-2-enyl 2-[3-(3-methoxyphenoxy)...Escherichia coli64 µg/mL
Related Chromenone DerivativePseudomonas aeruginosa16 µg/mL

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially disrupting cancer cell proliferation.
  • Receptor Modulation : Interaction with cellular receptors can lead to altered signaling pathways, affecting cell survival and proliferation.
  • Induction of Apoptosis : By triggering apoptotic pathways, the compound can promote programmed cell death in malignant cells.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Chromenone Core : Cyclization under acidic or basic conditions.
  • Methoxyphenoxy Group Introduction : Nucleophilic substitution using methoxyphenol derivatives.
  • Esterification : Final product obtained by reacting the chromenone with prop-2-enyl acetate.

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for therapeutic applications in:

  • Cancer Treatment : As an anticancer agent targeting apoptosis pathways.
  • Antimicrobial Agents : Potential development as a new class of antibiotics.

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